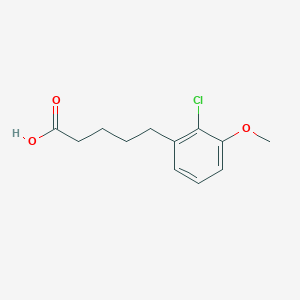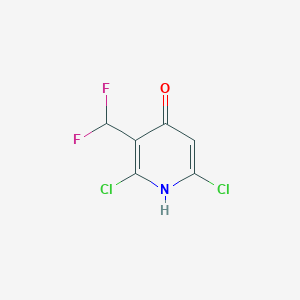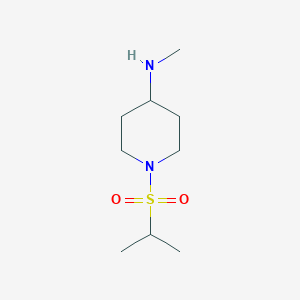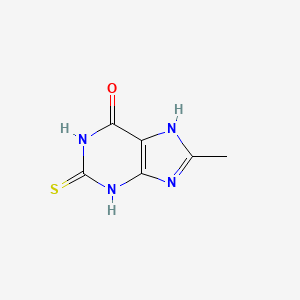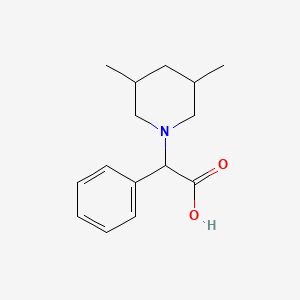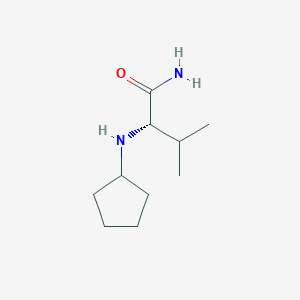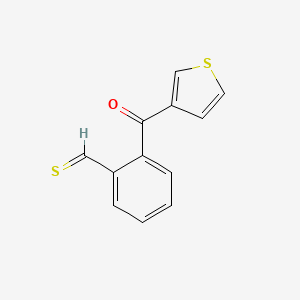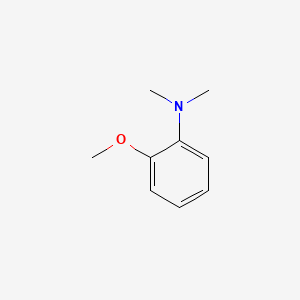
Benzenamine, 2-methoxy-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-methoxy-N,N-dimethyl-: is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.2056 g/mol . It is also known by other names such as Benzene, 1-methoxy-2-dimethylamino- and 2-Methoxy-N,N-dimethylaniline . This compound is characterized by the presence of a methoxy group (-OCH₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-methoxy-N,N-dimethyl- typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the amino group.
Industrial Production Methods: Industrial production of Benzenamine, 2-methoxy-N,N-dimethyl- often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 2-methoxy-N,N-dimethyl- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, elevated temperatures.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 2-methoxy-N,N-dimethyl- is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a probe to study enzyme-catalyzed reactions.
Industry: In the industrial sector, Benzenamine, 2-methoxy-N,N-dimethyl- is used in the production of polymers, resins, and coatings. It is also employed as a stabilizer and additive in various chemical processes .
Wirkmechanismus
The mechanism of action of Benzenamine, 2-methoxy-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethylamino groups enhance its binding affinity and selectivity towards specific targets. The compound can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, N,N-dimethyl-: Lacks the methoxy group, resulting in different chemical and biological properties.
Benzenamine, 2-methoxy-: Lacks the dimethylamino group, affecting its reactivity and applications.
Benzenamine, 4-methoxy-N,N-dimethyl-: The position of the methoxy group is different, leading to variations in its chemical behavior and uses.
Uniqueness: Benzenamine, 2-methoxy-N,N-dimethyl- is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
700-75-4 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |
InChI-Schlüssel |
XQFJDFIHJKPUEL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


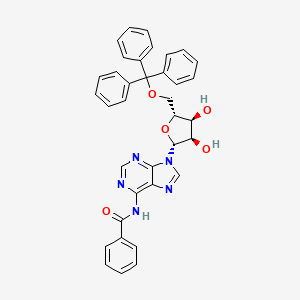

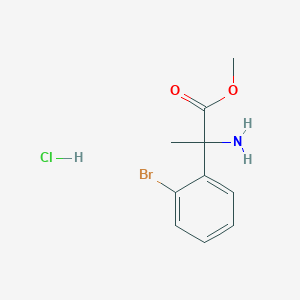
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

